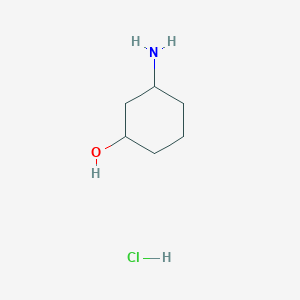

3-Aminocyclohexanol hydrochloride

Beschreibung

Significance within Amino Alcohol Chemistry

Amino alcohols represent a significant class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com Within this broad category, 3-aminocyclohexanol (B121133) is particularly noteworthy. Its structure is a foundational component for creating more complex molecules. chemimpex.commdpi.com

In the realm of chemical synthesis, 3-aminocyclohexanol serves as a versatile intermediate or building block. chemimpex.com Researchers utilize this compound in the synthesis of fine chemicals and agrochemicals. chemimpex.com Its application extends to the pharmaceutical industry, where it is recognized for its potential in the development of new drugs, contributing to the synthesis of compounds with enhanced bioactivity and selectivity. chemimpex.com The ability of the amino alcohol motif to participate in hydrogen bonding and its defined stereochemistry are crucial for constructing ordered molecular assemblies. Furthermore, derivatives of amino alcohols are explored for their potential in modulating the physicochemical properties of drug molecules. alfa-chemistry.com

Overview of Isomeric Forms and Research Focus

3-Aminocyclohexanol exists in different spatial arrangements known as isomers. The primary distinction is between the cis and trans isomers, where the amino and hydroxyl groups are positioned on the same side or on opposite sides of the cyclohexane (B81311) ring, respectively. The hydrochloride salt of the cis isomer is a cyclohexanol (B46403) derivative where the amino group is in the cis configuration relative to the hydroxyl group. This salt form improves the compound's stability and solubility, which is beneficial for its application in both pharmaceutical and synthetic chemistry.

The specific three-dimensional arrangement, or stereochemistry, of these isomers is a critical focus of research as it dictates their chemical and biological properties. For instance, the chiral nature of these isomers makes them highly valuable as building blocks in asymmetric synthesis, a field focused on producing enantiomerically pure compounds, which is vital for the efficacy of many pharmaceuticals. chemimpex.com The different isomers can exhibit varied biological activities.

| Compound/Isomer | Configuration | Key Research Focus/Significance |

|---|---|---|

| cis-3-Aminocyclohexanol hydrochloride | Cis | Identified as a TRPV1 agonist; used as a chiral building block in asymmetric synthesis. |

| trans-3-Aminocyclohexanol hydrochloride | Trans | Investigated for potentially different biological effects compared to the cis isomer. nih.gov |

| (1R,3S)-3-Aminocyclohexanol | trans | A specific stereoisomer valued as a chiral building block due to the precise spatial arrangement of its functional groups. |

| (1S,3S)-3-Aminocyclohexanol hydrochloride | trans | A stereoisomer with defined stereochemistry at its chiral centers. nih.gov |

The separation of these isomers is a key challenge addressed in chemical research. Industrial processes, for example, have been developed to isolate cis-3-aminocyclohexanol from isomer mixtures through methods like alkali-mediated crystallization.

Historical Trajectory of Research on Aminocyclohexanol Scaffolds

Research into aminocyclohexanol scaffolds has been driven by their importance as structural motifs in biologically active compounds. mdpi.com While acyclic 1,3-amino alcohols are prevalent in numerous natural products and potent drugs like HIV-protease inhibitors and antidepressants, the synthesis of their cyclic counterparts, such as 1,3-aminocyclohexanols, has been less extensively reported. mdpi.com

A significant area of historical and ongoing research has been the development of synthetic methods to access these important compounds. mdpi.com One established method involves the reduction of β-enaminoketones. mdpi.com This process often starts with the condensation reaction of a 1,3-cyclohexanedione (B196179) derivative with an amine. mdpi.com The subsequent reduction of the resulting β-enaminoketone, for example using sodium in a mixture of THF and isopropyl alcohol, yields a mixture of cis and trans-3-aminocyclohexanols. mdpi.com The diastereoselectivity of this reduction is highly dependent on the specific reagents and reaction conditions used. Further research has focused on separating the resulting diastereomeric mixtures using techniques like gas chromatography/mass spectrometry with a chiral column. mdpi.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXTVICXVECGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-29-5, 124555-44-8 | |

| Record name | Cyclohexanol, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Conformational Analysis of 3 Aminocyclohexanol Hydrochloride

Stereoisomeric Diversity and its Implications in Research

The presence of two stereocenters in 3-Aminocyclohexanol (B121133) gives rise to multiple stereoisomers, primarily categorized as configurational isomers (cis and trans) and their respective enantiomers. These isomers are not merely minor variations of the same molecule; they often exhibit distinct physical, chemical, and biological properties, leading to different research applications.

Configurational Isomers and Their Distinct Research Trajectories

The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring defines the cis and trans configurational isomers. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This fundamental difference in three-dimensional structure leads to divergent research interests.

cis-3-Aminocyclohexanol hydrochloride: This isomer is noted for its unique biological properties and is often utilized as a chiral building block in asymmetric synthesis. Its specific spatial arrangement can influence interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. For instance, research has explored its role as a chiral ligand and its ability to influence the stereochemistry of chemical reactions.

trans-3-Aminocyclohexanol hydrochloride: The trans isomer also finds application in chemical synthesis. For example, it has been used in the synthesis of expectorant drugs, where its hydrochloride salt form can offer modified bioavailability. The distinct spatial arrangement of the functional groups in the trans isomer can lead to different reaction pathways and product selectivities compared to its cis counterpart.

The synthesis of these isomers can be achieved through methods like the reduction of β-enaminoketones, where the reaction conditions can influence the ratio of cis to trans products. mdpi.com For example, the reduction of specific β-enaminoketones has been shown to produce a cis:trans ratio of 89:11, highlighting the kinetic control over the stereochemical outcome. mdpi.com

Table 1: Comparison of cis- and trans-3-Aminocyclohexanol Isomers

| Feature | cis-3-Aminocyclohexanol | trans-3-Aminocyclohexanol |

|---|---|---|

| Relative Substituent Orientation | Amino and hydroxyl groups on the same side of the cyclohexane ring. | Amino and hydroxyl groups on opposite sides of the cyclohexane ring. |

| Primary Research Focus | Chiral building block in asymmetric synthesis, medicinal chemistry. | Synthesis of pharmaceuticals like expectorants. |

| Synthetic Control | The cis:trans ratio can be controlled during synthesis, for instance, by the reduction of β-enaminoketones. mdpi.com | The trans isomer can be the major product in certain catalytic hydrogenations. |

Enantiomeric Purity and its Criticality in Asymmetric Synthesis Research

Beyond the cis/trans isomerism, each configuration exists as a pair of enantiomers (non-superimposable mirror images). For instance, there are (1S,3S)-3-Aminocyclohexanol and (1R,3R)-3-Aminocyclohexanol, which are enantiomers of the trans configuration, and (1R,3S)-3-Aminocyclohexanol and (1S,3R)-3-Aminocyclohexanol, which are enantiomers of the cis configuration. ambeed.com

The enantiomeric purity of 3-Aminocyclohexanol hydrochloride is of paramount importance in the field of asymmetric synthesis. Chiral molecules often exhibit different biological activities, and using a single, pure enantiomer can be crucial for the efficacy and safety of a pharmaceutical product. rsc.orgrsc.org this compound, as a chiral building block, can be used to introduce a specific stereochemistry into a target molecule, leading to the desired enantiomerically pure product. Studies have demonstrated its use in the asymmetric synthesis of other biologically active molecules with good yields and high enantiomeric purity.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not static; it exists in a dynamic equilibrium between different three-dimensional shapes known as conformations. The most stable of these is the chair conformation. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

Axial and Equatorial Orientations of Amino and Hydroxyl Groups

In the chair conformation of 3-Aminocyclohexanol, the amino and hydroxyl groups can be either axial or equatorial. The relative stability of these conformers is influenced by steric interactions. libretexts.org Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with other axial atoms, an effect known as 1,3-diaxial interaction. chemistrysteps.com

Solvent-Dependent Conformational Fluxionality

The conformational equilibrium of 3-Aminocyclohexanol derivatives can be significantly influenced by the solvent. mdpi.comauremn.org In non-polar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize a conformation where these groups are in axial positions. auremn.org However, in polar solvents, the solvent molecules can form intermolecular hydrogen bonds with the amino and hydroxyl groups, disrupting the intramolecular bond and favoring a conformation where the substituents are in the more sterically favored equatorial positions. auremn.orgwestmont.edu This shift in conformational preference based on the solvent environment is a key aspect of the molecule's dynamic nature.

Intramolecular Interactions and Conformational Stabilization

Intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations of 3-Aminocyclohexanol. auremn.org This occurs when the hydrogen atom of the hydroxyl group forms a hydrogen bond with the nitrogen atom of the amino group within the same molecule. This interaction is particularly significant in the cis isomer, where the proximity of the two functional groups allows for the formation of a stable six-membered ring-like structure when they are in axial positions. auremn.orgustc.edu.cn

The strength of this intramolecular hydrogen bond can be influenced by the conformational flexibility of the molecule. ustc.edu.cn While the formation of an intramolecular hydrogen bond can stabilize a particular conformation, it is in constant competition with intermolecular hydrogen bonding with solvent molecules, especially in polar environments. auremn.org The balance between these intra- and intermolecular forces ultimately dictates the predominant conformation of this compound in a given solution.

Role of Intramolecular Hydrogen Bonding (e.g., C-H⋯O, N-H⋯O)

Intramolecular hydrogen bonds are pivotal in stabilizing specific conformations of this compound. In the hydrochloride form, the ammonium (B1175870) group (-NH3+) is a potent hydrogen bond donor, while the hydroxyl group (-OH) can act as both a donor and an acceptor. The oxygen atom of the hydroxyl group is a potential acceptor for hydrogen bonds from the ammonium group (N-H⋯O).

The formation of an intramolecular N-H⋯O hydrogen bond is highly dependent on the relative orientation of the amino and hydroxyl groups. In cis and trans isomers of 3-aminocyclohexanol, the chair conformation is generally preferred. For a stable intramolecular hydrogen bond to form, the distance between the donor and acceptor atoms must be optimal. In the case of 1,3-disubstituted cyclohexanes, a diaxial arrangement of the interacting groups can bring them into close proximity, but this is often energetically unfavorable due to steric hindrance. Conversely, a diequatorial arrangement places the groups too far apart for effective intramolecular hydrogen bonding.

Therefore, the presence and strength of intramolecular hydrogen bonds in this compound are intrinsically linked to the conformational equilibrium of the cyclohexane ring. While the chair form is the most stable for cyclohexane itself, strong intramolecular interactions can potentially favor twisted or boat conformations in substituted derivatives to accommodate favorable hydrogen bonding. For instance, studies on related amino alcohols have shown that the formation of a six-membered ring through intramolecular hydrogen bonding is particularly favorable. jwpharmlab.com In 3-aminocyclohexanol, such a bond would create a stable six-membered ring structure within the molecule.

Steric and Electronic Influences on Conformation

The conformation of this compound is a result of the balance between stabilizing and destabilizing steric and electronic effects. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

For the cis-isomer of 3-aminocyclohexanol, experimental evidence from NMR spectroscopy, including NOESY experiments, suggests a chair conformation where both the hydroxyl and amino groups occupy equatorial positions. mdpi.comsigmaaldrich.com This arrangement minimizes steric strain, as placing bulky groups in equatorial positions is generally more favorable than in the more sterically hindered axial positions. The coupling constants observed in the 1H-NMR spectrum of a derivative of cis-3-aminocyclohexanol support the axial disposition of the protons at C1 and C3, which in turn confirms the diequatorial placement of the -OH and -NHR groups. mdpi.com

For the trans-isomer, the situation is more complex. A chair conformation would require one substituent to be axial and the other equatorial. However, NOESY experiments on a derivative of trans-3-aminocyclohexanol did not show spatial interaction between the protons at C1 and C3, which would be expected for a diequatorial arrangement. mdpi.com This has led to the suggestion that the trans-isomer may adopt a boat or twist-boat conformation to alleviate steric interactions and potentially accommodate intramolecular interactions. mdpi.com The shielding of certain protons and the downfield shift of C4 in the 13C-NMR spectrum of the trans-isomer compared to the cis-isomer are attributed to torsional effects and steric hindrance within a boat conformation. mdpi.com

The protonation of the amino group to form the hydrochloride salt introduces a bulky and charged -NH3+ group. This increases the steric demand of the amino substituent, further disfavoring an axial position. The electronic influence of the -NH3+ group, being strongly electron-withdrawing, can also affect the geometry and stability of the molecule. This inductive effect can alter bond lengths and angles within the cyclohexane ring and influence the acidity of nearby C-H bonds, potentially impacting C-H⋯O interactions.

The final preferred conformation of both cis- and trans-3-aminocyclohexanol hydrochloride will, therefore, be a fine-tuned balance between avoiding steric clashes, maximizing stabilizing intramolecular hydrogen bonds, and accommodating the electronic effects of the substituents.

Interactive Data Table: 1H and 13C NMR Chemical Shifts for a Derivative of cis- and trans-3-Aminocyclohexanol

The following table presents NMR data for a derivative of cis- and trans-3-aminocyclohexanol, which provides insight into their conformational differences. mdpi.com

| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| cis-isomer | H1 | 3.65 (tt) | 11.2, 4.8 |

| H3 | 2.53 (tt) | 11.6, 4.0 | |

| C1 | 66.8 | ||

| C3 | 49.5 | ||

| C4 | 44.7 | ||

| trans-isomer | H1 | 3.64 (tt) | 10.8, 4.4 |

| H3 | 2.59 (tt) | 11.6, 4.0 | |

| C1 | 67.1 | ||

| C3 | 49.3 | ||

| C4 | 46.5 |

Interactive Data Table: Key NOESY Interactions for a Derivative of cis- and trans-3-Aminocyclohexanol

This table summarizes key Nuclear Overhauser Effect (NOE) interactions which indicate through-space proximity of protons and are crucial for conformational assignment. mdpi.com

| Compound | Observed NOE Interactions | Inferred Conformation |

| cis-isomer | H1 ↔ H3, H1 ↔ H2a | Chair conformation with diequatorial -OH and -NHR |

| trans-isomer | No H1 ↔ H3 interaction, H3 ↔ H4b, H1 ↔ H2a, H1 ↔ H6a | Suggests a boat conformation |

Synthetic Methodologies for 3 Aminocyclohexanol Hydrochloride and Its Derivatives

Traditional Chemical Synthesis Routes

Traditional methods for synthesizing 3-aminocyclohexanol (B121133) often rely on established, robust chemical reactions. These routes are valuable for producing the compound, though they may require subsequent purification steps to separate stereoisomers.

Reductive Amination Strategies

Reductive amination provides a powerful pathway to 3-aminocyclohexanols, typically starting from 1,3-cyclohexanedione (B196179) or its derivatives. This strategy involves a two-step process within a single pot: the formation of an enaminone intermediate followed by its reduction.

The specific starting materials and reaction conditions can influence the yield and the ratio of the resulting diastereomers.

Table 1: Reductive Amination of β-Enaminoketones

| Starting Dione | Amine | Product | Yield | Diastereomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| 4,4-dimethyl-1,3-cyclohexanedione (B1345627) | Benzylamine (B48309) | 5,5-Dimethyl-3-benzylaminocyclohexanols | 77% | Not specified, four stereoisomers detected | nih.govmdpi.com |

This table is generated based on data from the referenced research articles.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents another key strategy, often employed for the reduction of aromatic precursors like aminophenols to yield aminocyclohexanols. The choice of catalyst and reaction conditions is crucial as it significantly influences the stereoselectivity of the product.

For instance, the hydrogenation of p-aminophenol over a ruthenium on alumina (B75360) (Ru/Al2O3) catalyst in an aqueous system has been reported to produce 4-aminocyclohexanol with a high preference for the cis isomer (86% cis vs. 14% trans). google.com In a different approach, 3-aminophenol (B1664112) can be hydrogenated using a 10% Palladium on Carbon (Pd/C) catalyst in methanol (B129727). acs.org This reaction proceeds under ambient hydrogen pressure and leads to the formation of 3-amino-2-cyclohexen-1-one, a direct precursor that can be further reduced to 3-aminocyclohexanol. acs.org The catalytic hydrogenation of amino acids to amino alcohols using ruthenium catalysts is also a well-established, cost-effective method that can preserve optical purity. umaine.edu These methods highlight the versatility of catalytic hydrogenation in producing aminocyclohexanol isomers from various starting materials.

Ring-Opening and Functionalization Reactions

The synthesis of 3-aminocyclohexanol derivatives can also be achieved through the ring-opening of cyclic precursors, most notably epoxides. The asymmetric ring-opening (ARO) of an epoxide with an amine is a direct and efficient route to produce β-amino alcohols. mdpi.com

In this context, a hypothetical but synthetically viable route would involve the ring-opening of a cyclohexene (B86901) oxide derivative with an amine or ammonia. This nucleophilic attack on one of the epoxide carbons would result in the formation of a trans-1,2-aminocyclohexanol. To obtain a 1,3-amino alcohol like 3-aminocyclohexanol, a different cyclic precursor or a subsequent rearrangement would be necessary. While direct examples for 3-aminocyclohexanol via this method are less common, the principle is widely applied in organic synthesis. For example, lipase-catalyzed ring-opening of epichlorohydrin (B41342) with aniline (B41778) in methanol has been shown to produce β-amino alcohols with high yields. mdpi.com Other strategies involve the oxidative ring-opening of protected aminocyclopropanes to generate 1,3-difunctionalized propylamine (B44156) derivatives, demonstrating the utility of small-ring-opening reactions in synthesizing functionalized amines. epfl.ch

Stereocontrolled Synthesis Strategies

Controlling the stereochemistry during the synthesis of 3-aminocyclohexanol is critical, as the biological and chemical properties of the different isomers can vary significantly. Stereocontrolled synthesis aims to produce a specific stereoisomer (enantiomer or diastereomer) selectively.

One effective strategy involves the diastereoselective reduction of β-enaminoketones. nih.gov When a chiral amine, such as (S)-α-methylbenzylamine, is used to form the enaminone, the subsequent reduction can proceed with a high degree of stereocontrol, favoring the formation of one diastereomer over the others. nih.gov For example, the reduction of the enaminone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine yields the corresponding cis- and trans-amino alcohols in a ratio of 89:11. nih.gov The stereochemical outcome can be rationalized by the approach of the hydride to the less sterically hindered face of the intermediate. nih.gov

Another approach is to start with a stereochemically defined precursor. For example, cis-3-aminocyclohexanol has been prepared stereospecifically from cis-3-hydroxycyclohexanecarboxylic acid. researchgate.net Such substrate-controlled methods leverage the existing stereochemistry of the starting material to direct the formation of the desired product isomer.

Asymmetric Synthesis and Chiral Resolution Techniques

When a synthesis produces a racemic or diastereomeric mixture, separation techniques are required to isolate the desired pure stereoisomer. Chiral resolution is a key technology in this context.

Chiral Resolution using Enantioselective Chromatography

Enantioselective chromatography is a powerful analytical and preparative technique for separating chiral molecules. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods. mdpi.com

The separation of 3-aminocyclohexanol stereoisomers has been successfully demonstrated using these techniques. For instance, after the reduction of β-enaminoketones, the resulting stereoisomers can be analyzed and identified using gas chromatography/mass spectrometry (GC-MS) equipped with a chiral column, such as a cyclosil-B column. nih.govmdpi.com

For preparative separations, HPLC with polysaccharide-based CSPs is widely used. mdpi.comresearchgate.net Columns with chiral selectors like tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) coated onto a cellulose (B213188) backbone have shown high efficiency in resolving chiral amines and their derivatives under normal phase conditions. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane or cyclohexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), is critical for achieving baseline separation. mdpi.com These chromatographic methods are indispensable for both monitoring the stereochemical outcome of a reaction and for obtaining enantiomerically pure 3-aminocyclohexanol for further applications.

Table 2: Chiral Stationary Phases for Amine Resolution

| CSP Type | Chiral Selector | Elution Mode | Application | Reference |

|---|---|---|---|---|

| Cellulose-based (CHIRALCEL-ODH®) | tris(3,5-dimethylphenylcarbamate) | Normal Phase | HPLC separation of chiral amines and amides | mdpi.com |

| Cellulose-based (Lux-3®) | tris(4-methylbenzoate) | Normal Phase | HPLC separation of chiral amides | mdpi.com |

| Crown Ether-based (CROWNPAK CR-I (+)) | Chiral crown ether | Reversed-Phase | HPLC-MS separation of underivatized α-amino acids | nih.gov |

This table summarizes different types of chiral stationary phases and their applications as described in the cited literature.

Asymmetric Catalysis in Stereoselective Preparations

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules like 3-aminocyclohexanol. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and small organic molecules (organocatalysts) are employed to create the desired stereocenters with high fidelity.

Tandem reactions, where multiple bond-forming events occur in a single pot, have proven highly effective. One such method involves the hydroboration of N-tosyl-substituted ynamides, followed by a boron-to-zinc transmetalation. The resulting β-amino alkenylzinc reagent can then add to an aldehyde in the presence of a chiral amino alcohol-derived catalyst, yielding β-hydroxy enamines with enantioselectivity as high as 98% nih.gov. Subsequent diastereoselective hydrogenation of these intermediates can produce 1,3-amino alcohols, the core structure of 3-aminocyclohexanol, with high yields (82-90%) nih.gov.

Another sophisticated one-pot, two-step process combines an Overman rearrangement with a ring-closing metathesis reaction to produce chiral aminocyclohexene derivatives. rsc.org Further functionalization of these cyclic scaffolds, such as through stereoselective dihydroxylation, allows for the synthesis of various di- and tri-hydroxylated aminocyclohexane derivatives. rsc.org Copper-catalyzed asymmetric propargylic substitution has also emerged as a viable route for producing chiral γ-amino alcohols, which are structurally related synthons. researchgate.net

| Methodology | Key Catalyst/Reagent | Intermediate/Product Type | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Tandem Hydroboration/Transmetalation/Addition | Chiral Amino Alcohol (Morpholino Isoborneol) | β-Hydroxy Enamines | 68-86% yield, 54-98% ee | nih.gov |

| Diastereoselective Hydrogenation | Palladium on Carbon (Pd/C) | syn-1,3-Amino Alcohols | 82-90% yield | nih.gov |

| Overman Rearrangement & Ring Closing Metathesis | (Not specified) | (1S)-1-(2′,2′,2′-trichloromethylcarbonylamino)cyclohexa-2-ene | Excellent stereoselectivity | rsc.org |

| Asymmetric Propargylic Substitution | Copper (Cu) Catalyst | Chiral γ-Amino Alcohols | (Not specified) | researchgate.net |

Use of Chiral Auxiliaries

The use of a chiral auxiliary is a classic and reliable method for stereoselective synthesis. e-bookshelf.de In this strategy, a chiral molecule (the auxiliary) is covalently bonded to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. This method is particularly valuable as it allows for the formation of diastereomeric intermediates, which can often be separated more easily than enantiomers. walisongo.ac.id

A prominent example involves the use of N-tert-butanesulfinamides as chiral auxiliaries. walisongo.ac.id Condensation of tert-butanesulfinamide with a ketone forms an N-tert-butanesulfinyl imine. The sulfinyl group then directs the diastereoselective addition of nucleophiles, such as in a Zn-mediated allylation, to the imine double bond. walisongo.ac.id This approach provides a high level of stereocontrol. walisongo.ac.id

1,2-amino alcohols and their derivatives are another important class of compounds frequently used as chiral auxiliaries in various asymmetric syntheses. nih.gov For the synthesis of optically active amino acids, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been employed as a chiral auxiliary that forms a nickel complex with glycine, enabling the asymmetric alkylation of the α-position. tcichemicals.com While these examples focus on amino acid synthesis, the principles are directly applicable to the creation of chiral centers in precursors to 3-aminocyclohexanol.

| Chiral Auxiliary | Application | Key Transformation | Reference |

|---|---|---|---|

| N-tert-butanesulfinamide | Diastereoselective synthesis of amine derivatives | Directs nucleophilic addition to imines | walisongo.ac.id |

| 1,2-Amino Alcohols | General asymmetric synthesis | Used in a wide variety of stereoselective reactions | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Forms a Ni(II) complex to direct alkylation | tcichemicals.com |

Biocatalytic Synthesis Approaches

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This "green chemistry" approach often occurs in aqueous media under mild conditions and can provide access to chiral molecules with exceptionally high enantiomeric purity. nih.gov

Enzymatic Cascades for Stereoselective Production

Enzymatic cascades mimic the efficiency of metabolic pathways in nature by combining multiple enzymatic steps in a single reaction vessel. nih.govuni-freiburg.de This one-pot strategy is highly economical as it eliminates the need for isolating and purifying intermediates, saving time, resources, and reducing waste. 20.210.105 Unstable intermediates can be processed in situ, and unfavorable reaction equilibria can be overcome by coupling reactions. uni-freiburg.de

Multi-enzyme cascades have been successfully designed for the synthesis of chiral amines and amino alcohols. researchgate.netyoutube.com For instance, a three-step chemoenzymatic cascade has been developed to produce chiral nitro alcohols, combining a Wittig reaction, an asymmetric conjugate addition, and a final bioreduction step mediated by a ketoreductase. nih.gov Similarly, cascades combining ene-reductases with imine reductases or reductive aminases can convert α,β-unsaturated ketones into chiral amines with two stereocenters in very high purity. researchgate.net These systems demonstrate the power of combining different classes of catalysts to build molecular complexity efficiently. nih.gov

Ketoreductase and Amine Transaminase Applications

Two key enzyme classes that have proven invaluable for the synthesis of aminocyclohexanols are ketoreductases (KREDs) and amine transaminases (ATAs). researchgate.net These enzymes can be combined in a cascade to convert simple cyclic ketones into specific stereoisomers of amino alcohols.

In a model synthesis for aminocyclohexanol isomers, the process begins with the reduction of a symmetric precursor like 1,4-cyclohexanedione. researchgate.netuniovi.es A stereoselective ketoreductase (KRED), using a cofactor like NAD(P)H, reduces one of the ketone functionalities to a hydroxyl group, producing a hydroxy-ketone intermediate. researchgate.net This intermediate then becomes the substrate for an amine transaminase (ATA). The ATA, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the transfer of an amino group from an amine donor (like isopropylamine) to the remaining ketone, creating the final aminocyclohexanol product. researchgate.netnih.gov

The stereochemical outcome of the final product is dictated by the specificities of both the KRED and the ATA used in the cascade. researchgate.net By selecting enzymes with different stereopreferences, it is possible to synthesize different diastereomers (e.g., cis or trans) of the target molecule. researchgate.net This dual-enzyme system is a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

| Enzyme Type | Enzyme Example | Reaction Step | Substrate | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | LK-KRED | Asymmetric reduction | Cyclohexane-1,4-dione | researchgate.net |

| Amine Transaminase (ATA) | ATA-3FCR-4M | Asymmetric amination | 4-Hydroxycyclohexanone | researchgate.net |

| Amine Transaminase (ATA) | ArTA (from Arthrobacter sp.) | Asymmetric synthesis | Prochiral ketones | nih.gov |

Derivatization Strategies Post-Synthesis

Once the 3-aminocyclohexanol core has been synthesized with the desired stereochemistry, it often undergoes further chemical modification, or derivatization, to be incorporated into a final target molecule or to modulate its properties.

Functional Group Modifications of the Amino Moiety

The primary amino group (-NH₂) of 3-aminocyclohexanol is a key site for functionalization. microsynth.commasterorganicchemistry.com Due to the lone pair of electrons on the nitrogen atom, the amino group is both basic and nucleophilic, making it reactive toward a variety of electrophiles. chemistrytalk.org

A common modification is N-acylation, where the amino group reacts with an acylating agent (such as an acyl chloride or anhydride) to form a more stable amide bond. This strategy is fundamental in building complex molecules. rsc.org Biocatalytic methods can also be employed for this purpose; for example, aminoacylases can catalyze the synthesis of N-acyl-amino acids, a reaction type applicable to the N-acylation of 3-aminocyclohexanol. nih.govnih.gov Other modifications can include alkylation to form secondary or tertiary amines or its use in the formation of ureas and carbamates, further expanding the molecular diversity accessible from this versatile scaffold.

Hydroxyl Group Transformations

The hydroxyl group of 3-aminocyclohexanol is a key site for synthetic modifications, enabling the introduction of various functionalities.

One common transformation is the conversion of the hydroxyl group into a leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. For instance, tosylation of a hydroxyl group can be followed by displacement with an azide (B81097), although this method is not always completely selective. nih.gov Alternative methods for azidination that offer higher chemoselectivity have been developed. One such method employs a mixture of triphenylphosphine (B44618) (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃), which can convert a wide range of alcohols to azides in a short time. nih.gov A related strategy uses triphenylphosphine and N-bromosuccinimide for the direct conversion of alcohols to alkyl bromides.

Another important transformation is the oxidation of the hydroxyl group. The presence of a vicinal sulfide (B99878) linkage to a hydroxyl group can allow for stereospecific oxidation to a sulfoxide. collectionscanada.gc.ca

The hydroxyl group can also be directly converted to a halogen. For example, using a visible-light-activated photocatalyst like Ru(bpy)₃Cl₂, primary alcohols can be transformed into their corresponding bromides or iodides with high yields (77–98%). nih.gov This method demonstrates excellent functional group tolerance. nih.gov

Furthermore, the hydroxyl group can be converted to a thiol, a more nucleophilic functional group. nih.gov Silyl (B83357) ethers are also common derivatives, formed by the reaction of the hydroxyl group with an activated trialkyl(aryl)silane. nih.gov This transformation is widely used due to the ease of both addition and removal of the silyl group. nih.gov

Table 1: Selected Hydroxyl Group Transformations

| Transformation | Reagents | Product | Notes |

|---|---|---|---|

| Azidination | Ph₃P, DDQ, n-Bu₄NN₃ | Alkyl azide | Fast and chemoselective for a wide range of alcohols. nih.gov |

| Bromination | Ru(bpy)₃Cl₂, CBr₄ | Alkyl bromide | High yield, tolerant of various functional groups. nih.gov |

| Iodination | Ru(bpy)₃Cl₂, CHI₃, NaI | Alkyl iodide | High yield, tolerant of various functional groups. nih.gov |

| Silylation | Activated trialkyl(aryl)silane | Silyl ether | Widely used due to ease of formation and cleavage. nih.gov |

Cyclohexane (B81311) Ring Substitutions

Modifications to the cyclohexane ring of 3-aminocyclohexanol derivatives are crucial for accessing a wider range of analogues. A key strategy for synthesizing substituted aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.gov For example, the condensation of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine yields the corresponding β-enaminoketones. nih.govmdpi.com Subsequent reduction of these intermediates with sodium in a mixture of THF and isopropyl alcohol affords cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net

Another approach to substituted aminocyclohexanols is through Diels-Alder reactions. The adduct of ethyl (E)-3-nitroacrylate and furan (B31954) serves as a versatile template for the stereoselective synthesis of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which can be considered as substituted aminocyclohexanol precursors. researchgate.net

The synthesis of 1,3-cyclohexanediamine (B1580663), a related compound, from resorcinol (B1680541) also provides insights into ring modifications. mdpi.com This process involves the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by oximation and subsequent hydrogenation to yield the diamine. mdpi.com This highlights the potential for introducing substituents on the cyclohexane ring through manipulation of a ketone intermediate.

Optimization of Synthetic Pathways for Research Scale

Yield Enhancement and Purity Considerations

The optimization of synthetic routes to 3-aminocyclohexanol and its derivatives on a research scale focuses on maximizing yield and ensuring high purity. In the synthesis of 3-aminocyclohexanols via the reduction of β-enaminoketones, the reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine produces the β-enaminoketone intermediates in high yields of 85% and 87%, respectively. nih.gov The subsequent reduction of the enaminoketone derived from (S)-α-methylbenzylamine resulted in a cis- to trans-diastereomeric ratio of 89:11. nih.gov Column chromatography allowed for the separation of the major cis-diastereomer in a 69% yield and the minor trans-diastereomer in a 6% yield. nih.gov

In the synthesis of 1,3-cyclohexanediamine, a related diamine, the hydrogenation of 1,3-cyclohexanedione oxime was optimized. mdpi.com The reaction temperature and time were found to significantly affect the yield, with a 90% yield of 1,3-cyclohexanediamine achieved at 50°C after 4 hours. mdpi.com The purification of the final products often involves column chromatography or recrystallization to obtain materials of high purity. researchgate.net

Table 2: Yields of Key Intermediates and Products in Aminocyclohexanol Synthesis

| Starting Material | Intermediate/Product | Yield | Reference |

|---|---|---|---|

| 4,4-dimethyl-1,3-cyclohexanedione and benzylamine | β-enaminoketone 1 | 85% | nih.gov |

| 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine | β-enaminoketone 2 | 87% | nih.gov |

| β-enaminoketone 2 | cis-4-((S)-1-phenylethylamino)-5,5-dimethylcyclohexanol (cis-4) | 69% | nih.gov |

| β-enaminoketone 2 | trans-4-((S)-1-phenylethylamino)-5,5-dimethylcyclohexanol (trans-4) | 6% | nih.gov |

| 1,3-cyclohexanedione oxime | 1,3-cyclohexanediamine | 90% | mdpi.com |

Green Chemistry Principles in Aminocyclohexanol Synthesis

The application of green chemistry principles to the synthesis of aminocyclohexanols aims to reduce the environmental impact of chemical processes. hostgator.co.innih.gov This involves strategies such as waste prevention, the use of safer solvents and reagents, and improving energy efficiency. hostgator.co.innih.gov

One of the core tenets of green chemistry is the minimization of waste. nih.gov This can be achieved by designing synthetic routes with high atom economy and reducing the number of synthetic steps, such as through one-pot reactions. nih.govgoogle.com The use of catalysts is another key aspect of green chemistry, with a preference for biocatalysts, zeolites, and other environmentally benign options over hazardous and corrosive conventional catalysts. hostgator.co.in

In the context of aminocyclohexanol-related syntheses, deep eutectic solvents (DES) have been explored as environmentally benign and reusable reaction media. rsc.org For example, a DES composed of choline (B1196258) chloride and urea (B33335) has been used for the synthesis of α-aminophosphine oxide/phosphonate derivatives, acting as both a solvent and a catalyst. rsc.org

Reactivity Profiles and Mechanistic Investigations of 3 Aminocyclohexanol Hydrochloride

Reactions of the Amino Group

The amino group in 3-aminocyclohexanol (B121133) hydrochloride is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, nucleophilic substitution, amidation, and alkylation. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions and Derivative Formation

The oxidation of the amino group in 3-aminocyclohexanol can lead to the formation of various nitrogen-containing functional groups, such as hydroxylamines and oximes. While the direct oxidation of the amino group in 3-aminocyclohexanol is not extensively documented in dedicated studies, general principles of amine oxidation can be applied.

The oxidation of primary amines can yield nitroso compounds, which can be further oxidized to nitro compounds. However, the selective oxidation to hydroxylamines is a synthetically useful transformation. Recent advancements in catalysis have enabled the asymmetric oxidation of racemic amines to chiral hydroxylamines with high chemo- and enantioselectivity using titanium catalysts. nih.gov This methodology could potentially be applied to 3-aminocyclohexanol to produce chiral hydroxylamine derivatives.

Another potential oxidation pathway involves the transformation of the amino group into an oxime. This typically requires a two-step process where the amino group is first converted to a different functional group that can then be transformed into an oxime.

It is important to note that the presence of the hydroxyl group in the same molecule can influence the outcome of oxidation reactions. The choice of oxidizing agent and reaction conditions is crucial to achieve chemoselectivity and avoid undesired oxidation of the alcohol functionality. For instance, gold catalysts have been shown to be effective for the selective oxidation of amino alcohols, although the presence of the amino group can sometimes negatively impact catalyst durability. mdpi.com

Reduction Reactions to Amine Derivatives

The reduction of a primary amino group, such as the one present in 3-aminocyclohexanol, to form other amine derivatives is not a common transformation. Typically, reduction reactions in the context of amino alcohols focus on the synthesis of the amino alcohol itself from precursors like β-enaminoketones. nih.govrsc.orgresearchgate.net For instance, cis- and trans-3-aminocyclohexanols can be synthesized in good yields by the reduction of the corresponding β-enaminoketones using sodium in a mixture of THF and isopropyl alcohol. nih.govresearchgate.net

While direct reduction of the primary amino group in 3-aminocyclohexanol is not a standard reaction, derivatization of the amine followed by reduction of the newly introduced functional group is a viable strategy. For example, the amino group can be acylated to form an amide, which can then be reduced to a secondary or tertiary amine using reducing agents like lithium aluminum hydride (LiAlH).

Furthermore, N-alkylated derivatives of 3-aminocyclohexanol, formed via reactions discussed in section 4.1.4, can undergo further reactions. If the introduced alkyl group contains a reducible functional group (e.g., a nitro group or a double bond), this part of the molecule can be selectively reduced.

Nucleophilic Substitution Reactions

The amino group of 3-aminocyclohexanol possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. As such, it can participate in nucleophilic substitution reactions, particularly SN2 reactions, with various electrophiles.

In a typical SN2 reaction, the amino group of 3-aminocyclohexanol attacks an electrophilic carbon atom, leading to the displacement of a leaving group. The hydrochloride salt form of 3-aminocyclohexanol would first need to be neutralized to free the amino group for it to act as a nucleophile.

The table below illustrates potential nucleophilic substitution reactions involving 3-aminocyclohexanol.

| Electrophile | Product | Reaction Conditions | Significance |

|---|---|---|---|

| Alkyl Halide (e.g., CH3I) | N-Methyl-3-aminocyclohexanol | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Formation of secondary amines. |

| Epoxide (e.g., Propylene oxide) | N-(2-hydroxypropyl)-3-aminocyclohexanol | Protic solvent (e.g., EtOH) | Ring-opening of epoxides to form β-amino alcohols. |

| Acyl Chloride (e.g., Acetyl chloride) | N-Acetyl-3-aminocyclohexanol | Base (e.g., Pyridine), Aprotic solvent (e.g., CH2Cl2) | Formation of amides (see section 4.1.4). |

The reactivity of the amino group as a nucleophile is a fundamental aspect of its chemistry, enabling the straightforward synthesis of a wide array of N-substituted derivatives.

Amidation and Alkylation Reactions

Amidation:

The amino group of 3-aminocyclohexanol readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form amides. This reaction, often referred to as N-acylation, is a robust and widely used method for the protection of amino groups and for the synthesis of amide-containing compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct.

Lipase-catalyzed enantioselective acylation has also been reported for N-protected cis- and trans-3-aminocyclohexanols, allowing for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds. researchgate.net

Alkylation:

N-alkylation of 3-aminocyclohexanol can be achieved by reaction with alkyl halides. However, the reaction of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products. To overcome this, selective mono-N-alkylation methods have been developed. One such method for 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN). This chelation protects and activates the amino group, leading to selective monoalkylation in high yields. wikipedia.org

Reductive amination is another powerful method for the synthesis of N-alkylated derivatives. wikipedia.orgmasterorganicchemistry.com In this two-step, one-pot process, 3-aminocyclohexanol is first reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride. masterorganicchemistry.com

The following table summarizes amidation and alkylation reactions of 3-aminocyclohexanol.

| Reaction Type | Reagent | Product | Key Features |

|---|---|---|---|

| Amidation (N-Acylation) | Acyl Chloride (R-COCl) | N-Acyl-3-aminocyclohexanol | Forms a stable amide bond. |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-aminocyclohexanol | Can lead to multiple alkylations. |

| Selective Mono-N-Alkylation | Alkyl Halide (R-X) with 9-BBN | Mono-N-Alkyl-3-aminocyclohexanol | High selectivity for the mono-alkylated product. wikipedia.org |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R2CO) and a reducing agent | N-Alkyl- or N,N-Dialkyl-3-aminocyclohexanol | Versatile method for preparing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com |

Reactions of the Hydroxyl Group

The hydroxyl group of 3-aminocyclohexanol hydrochloride can also participate in various reactions, most notably substitution reactions to introduce other functional groups.

Substitution Reactions to Other Functional Groups

The direct substitution of the hydroxyl group in an alcohol is generally difficult due to the poor leaving group ability of the hydroxide ion (OH⁻). Therefore, the hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide, prior to nucleophilic substitution.

A patent for the synthesis of aminocyclohexyl ether compounds describes the reaction of a protected aminocyclohexanol with a suitable electrophile to form an ether linkage. google.com This indicates that the hydroxyl group, after appropriate activation, can be converted to an ether.

Another common transformation is the conversion of the alcohol to an alkyl halide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. Once converted to the corresponding 3-aminocyclohexyl halide, the halide can be displaced by a variety of nucleophiles to introduce a wide range of functional groups.

Esterification is another important reaction of the hydroxyl group, where it reacts with a carboxylic acid or its derivative to form an ester. This reaction is typically catalyzed by an acid.

The table below provides an overview of potential substitution reactions of the hydroxyl group in 3-aminocyclohexanol.

| Reaction Type | Reagent(s) | Intermediate/Product | Significance |

|---|---|---|---|

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | 3-Aminocyclohexyl ether | Formation of an ether linkage. google.com |

| Conversion to Alkyl Halide | SOCl₂ or PBr₃ | 3-Halocyclohexylamine | Creates a good leaving group for further substitutions. |

| Esterification | Carboxylic Acid (R-COOH), Acid catalyst | 3-Aminocyclohexyl ester | Formation of an ester linkage. |

| Sulfonate Ester Formation | Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), Base | 3-Aminocyclohexyl tosylate/mesylate | Excellent leaving group for S_N2 reactions. |

Oxidation to Carbonyl Compounds

The oxidation of this compound presents a valuable pathway to aminocyclohexanone derivatives, which are significant intermediates in organic synthesis. The secondary alcohol functionality in 3-aminocyclohexanol can be selectively oxidized to a ketone under various reaction conditions. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the amino group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org PCC is known for its milder nature, often allowing for the oxidation of alcohols to aldehydes and ketones without affecting other sensitive functional groups. libretexts.org Jones reagent, a stronger oxidizing agent, is also effective but may require careful control of reaction conditions to maintain selectivity in the presence of an amino group. libretexts.orgsigmaaldrich.com

Alternative and often more chemoselective methods involve reagents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (using dimethyl sulfoxide and an activating agent like oxalyl chloride). sigmaaldrich.comnih.gov These methods are known for their mildness and high yields. sigmaaldrich.com Additionally, catalytic systems employing transition metals, such as ruthenium or copper, in the presence of a co-oxidant like oxygen or a peroxide, have been developed for the efficient and selective oxidation of alcohols. nih.govmdpi.com For instance, copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) catalyst systems are effective for the aerobic oxidation of alcohols and can be chemoselective, favoring the oxidation of the alcohol over the amine. nih.gov

The general mechanism for the oxidation of the secondary alcohol in 3-aminocyclohexanol to a ketone typically involves the removal of the hydroxyl proton and the proton from the adjacent carbon atom. With chromium-based reagents, the reaction proceeds through the formation of a chromate ester intermediate. libretexts.org Subsequent elimination, often E2-like, results in the formation of the carbonyl group and a reduced chromium species. libretexts.org

Below is a table summarizing various reagents used for the oxidation of alcohols to carbonyl compounds:

| Oxidizing Agent/System | Description | Selectivity |

| Pyridinium Chlorochromate (PCC) | A milder chromium(VI) reagent. libretexts.org | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | A strong oxidizing agent. libretexts.orgsigmaaldrich.com | Oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. sigmaaldrich.com | Mild and selective for the oxidation of primary and secondary alcohols. sigmaaldrich.com |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Utilizes activated dimethyl sulfoxide. nih.gov | Mild conditions, suitable for sensitive substrates. |

| Copper/TEMPO Catalysis | A catalytic system using a copper salt and a nitroxyl radical. nih.gov | Chemoselective for alcohols in the presence of amines. nih.gov |

Etherification and Esterification Reactions

The hydroxyl and amino groups of this compound offer sites for etherification and esterification, leading to a diverse range of derivatives. These reactions typically require protection of one functional group while the other is being modified to ensure selectivity.

Etherification: The hydroxyl group of 3-aminocyclohexanol can be converted to an ether through various synthetic methods. The Williamson ether synthesis, a common method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To achieve this selectively, the more nucleophilic amino group must first be protected, for example, as a carbamate (e.g., Boc) or an amide. Once the amine is protected, the alcohol can be deprotonated with a suitable base (e.g., sodium hydride) and reacted with an alkylating agent (e.g., methyl iodide) to form the corresponding ether. Subsequent deprotection of the amino group yields the 3-aminocyclohexyl ether.

Esterification: The hydroxyl group of 3-aminocyclohexanol can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Similar to etherification, protection of the amino group is generally necessary to prevent the formation of amides. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) provides a more facile route to the ester. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct. After esterification, the protecting group on the nitrogen can be removed to yield the aminocyclohexyl ester.

The following table provides examples of etherification and esterification reactions:

| Reaction Type | Reagents | Product Type |

| Etherification (Williamson) | 1. Amine Protection (e.g., Boc₂O) 2. Base (e.g., NaH) 3. Alkyl Halide (e.g., CH₃I) 4. Deprotection (e.g., TFA) | 3-Alkoxycyclohexylamine |

| Esterification (with Acid Chloride) | 1. Amine Protection (e.g., Boc₂O) 2. Acyl Chloride (e.g., CH₃COCl) 3. Base (e.g., Pyridine) 4. Deprotection (e.g., TFA) | 3-Aminocyclohexyl ester |

| Esterification (Fischer) | 1. Amine Protection (e.g., Boc₂O) 2. Carboxylic Acid (e.g., CH₃COOH) 3. Acid Catalyst (e.g., H₂SO₄) 4. Deprotection (e.g., TFA) | 3-Aminocyclohexyl ester |

Cyclohexane (B81311) Ring Reactivity

Hydrogenation and Dehydrogenation Potential

The cyclohexane ring of this compound is a saturated system and, as such, is generally resistant to hydrogenation under standard conditions. Hydrogenation reactions typically target unsaturated functionalities like double or triple bonds and aromatic rings.

However, the reverse reaction, dehydrogenation to form an aromatic or unsaturated system, is a potential transformation, though it often requires harsh conditions and specific catalysts. Dehydrogenation of cyclohexanol (B46403) derivatives can lead to the formation of phenols or cyclohexenones. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at elevated temperatures are often employed for such transformations. The presence of the amino group on the ring can influence the course of the reaction and may require specific catalytic systems to achieve the desired outcome. For instance, certain ruthenium or rhodium catalysts are known to be effective in the hydrogenation of aromatic amines to their corresponding cycloalkylamines. google.com

Recent research has demonstrated the trans-selective hydrogenation of phenol derivatives to cyclohexanols using rhodium-based catalysts. acs.org Furthermore, the diastereoselectivity of such hydrogenations can sometimes be switched to favor the cis-isomer by altering the catalyst and support. acs.org While this research focuses on the hydrogenation of phenols, it highlights the potential for catalytic systems to influence the stereochemistry of the cyclohexane ring.

Elimination Reactions

The hydroxyl group in 3-aminocyclohexanol can undergo elimination reactions, typically dehydration, to form an alkene (cyclohexene derivative). This reaction is usually acid-catalyzed, where the acid protonates the hydroxyl group, converting it into a better leaving group (water). Subsequent removal of a proton from an adjacent carbon by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. iitk.ac.in In the case of 3-aminocyclohexanol, elimination can result in the formation of either 3-aminocyclohexene or 2-aminocyclohexene, depending on which adjacent proton is removed.

The mechanism of elimination can be either E1 or E2. wikipedia.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the E2 mechanism is a concerted, one-step process. wikipedia.orgmasterorganicchemistry.com The reaction conditions, such as the strength of the base and the nature of the solvent, determine which mechanism is favored. iitk.ac.inmasterorganicchemistry.com For secondary alcohols like 3-aminocyclohexanol, both E1 and E2 pathways are possible. wikipedia.org Strong bases tend to favor the E2 mechanism, while acidic conditions and the potential for a stable carbocation favor the E1 pathway. masterorganicchemistry.comchemistrysteps.com

The stereochemistry of the starting material can also play a crucial role, particularly in E2 reactions, which require an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.com In the chair conformation of the cyclohexane ring, this translates to a requirement for both the proton and the leaving group to be in axial positions. chemistrysteps.com

Reaction Mechanisms and Kinetics

Stereoselectivity and Diastereoselectivity Mechanisms

Reactions involving this compound can exhibit stereoselectivity and diastereoselectivity due to the presence of chiral centers and the conformational rigidity of the cyclohexane ring. Stereoselectivity refers to the preferential formation of one stereoisomer over another. wikipedia.org

Diastereoselectivity in Reductions: The synthesis of 3-aminocyclohexanol itself can be diastereoselective. For example, the reduction of β-enaminoketones can lead to a mixture of cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net The diastereomeric ratio of the products is influenced by the reducing agent and the steric hindrance around the carbonyl group. nih.govresearchgate.net The approach of the reducing agent to the carbonyl carbon can be directed by existing stereocenters or bulky substituents on the ring, leading to the preferential formation of one diastereomer. nih.govresearchgate.net Analysis of coupling constants in NMR spectra can help determine the relative stereochemistry of the resulting amino alcohols. nih.govresearchgate.net

Mechanisms Influencing Stereoselectivity: The stereochemical outcome of reactions at the hydroxyl or amino group can be influenced by the existing stereochemistry of the ring. For instance, in nucleophilic substitution reactions, the incoming nucleophile may preferentially attack from the less sterically hindered face of the molecule. The chair conformation of the cyclohexane ring plays a significant role, with axial and equatorial positions exhibiting different reactivities.

In acylation reactions of substituted cyclohexanols, the presence of a tertiary amine can sometimes lead to a reversal of diastereoselectivity. pacific.edu This is attributed to a change in the reaction mechanism from an intramolecular acyl transfer to an intermolecular transfer involving an acyl pyridinium intermediate. pacific.edu

The formation of cyclic intermediates can also control the stereochemistry of a reaction. For example, the reaction of a cyclic sulfate with a nucleophile like azide (B81097) proceeds with a defined stereochemical outcome, leading to the formation of a specific stereoisomer of the corresponding amino alcohol. beilstein-journals.orgresearchgate.net

The table below outlines factors that influence stereoselectivity in reactions involving 3-aminocyclohexanol:

| Factor | Influence on Stereoselectivity/Diastereoselectivity | Example |

| Steric Hindrance | Directs the approach of reagents to the less hindered face of the molecule. | Reduction of a substituted cyclohexanone. |

| Conformation of Cyclohexane Ring | Axial and equatorial substituents exhibit different reactivities and steric environments. | E2 elimination requiring an axial leaving group. chemistrysteps.com |

| Neighboring Group Participation | A nearby functional group can influence the stereochemical outcome at a reaction center. | Intramolecular acyl transfer. pacific.edu |

| Chiral Reagents or Catalysts | Can induce the formation of one enantiomer or diastereomer over another. | Asymmetric synthesis. |

| Formation of Cyclic Intermediates | Restricts the stereochemical possibilities of the reaction. | Reaction of a cyclic sulfate with a nucleophile. beilstein-journals.orgresearchgate.net |

Investigation of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species known as reaction intermediates. While specific studies detailing the isolation and characterization of reaction intermediates directly from transformations involving this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in organic chemistry. These methods can be broadly categorized into spectroscopic observation and trapping experiments.

Spectroscopic techniques are powerful tools for the direct observation of intermediates that exist in sufficient concentration and have a reasonable lifetime. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques such as COSY, HSQC, and NOESY, is instrumental in determining the connectivity and stereochemistry of organic molecules. nih.gov In the context of 3-aminocyclohexanol transformations, these techniques have been successfully employed to characterize the final cis and trans isomers of its derivatives, confirming their conformational preferences. nih.gov For instance, the axial or equatorial positions of protons on the cyclohexane ring can be determined by analyzing coupling constants in ¹H NMR spectra. nih.gov While typically applied to stable products, advanced NMR techniques, such as in situ monitoring or low-temperature NMR, could potentially be used to observe reactive intermediates.

In cases where intermediates are too reactive or present in very low concentrations for direct spectroscopic detection, trapping experiments provide indirect evidence for their existence. This involves introducing a "trapping agent" into the reaction mixture that can selectively react with the transient intermediate to form a stable, characterizable product. The structure of this new product can then provide insights into the structure of the fleeting intermediate. Common trapping agents include radical scavengers like TEMPO for radical intermediates or specific nucleophiles and electrophiles for ionic intermediates.

For reactions involving aminocyclohexanols, potential intermediates could include iminium ions, enamines, or various complexed species, depending on the reaction conditions and reagents. The characterization of such trapped intermediates would likely involve a combination of chromatographic separation (e.g., GC-MS) and spectroscopic analysis (NMR, IR, Mass Spectrometry) of the resulting adducts. nih.gov

A summary of techniques applicable to the investigation of reaction intermediates is presented in the table below.

| Investigation Technique | Description | Applicability to 3-Aminocyclohexanol Reactions |

| Low-Temperature NMR | Performing NMR spectroscopy at reduced temperatures to slow down reaction rates and increase the lifetime of intermediates, allowing for their direct observation. | Could be used to study intermediates in reactions of this compound that are too unstable at room temperature. |

| In Situ IR Spectroscopy | Monitoring the reaction mixture in real-time using infrared spectroscopy to detect the formation and consumption of species with characteristic vibrational frequencies. | Useful for identifying functional groups of transient intermediates, such as the C=N stretch of an iminium ion. |

| Chemical Trapping | Addition of a reagent that selectively reacts with a fleeting intermediate to form a stable product, which can then be isolated and characterized. | A versatile method to provide evidence for highly reactive intermediates that cannot be observed directly. |

| Mass Spectrometry | Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture. | Could potentially identify protonated species or catalytic complexes involving this compound. |

Catalytic Mechanisms in Aminocyclohexanol Transformations

While specific, detailed catalytic mechanisms involving this compound as the primary catalyst are not extensively reported, aminocyclohexanols, in general, are recognized as valuable precursors for chiral ligands and organocatalysts in asymmetric synthesis. The catalytic activity of these compounds typically stems from the bifunctional nature of the amino and hydroxyl groups, which can act in concert to activate substrates and control stereochemistry.

In transformations where aminocyclohexanols or their derivatives act as catalysts, several general mechanistic principles can be considered:

Hydrogen Bonding Catalysis: The hydroxyl and amino groups can act as hydrogen bond donors and acceptors. This interaction can activate electrophiles, stabilize transition states, and orient substrates for a specific reaction pathway. For instance, the hydroxyl group could activate a carbonyl compound towards nucleophilic attack by hydrogen bonding to the carbonyl oxygen.

Enamine/Iminium Ion Catalysis: The secondary amine functionality, which can be generated from the primary amine of 3-aminocyclohexanol, is a cornerstone of organocatalysis. It can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions as key reactive intermediates. These intermediates then participate in a variety of asymmetric transformations, such as aldol reactions, Michael additions, and alpha-functionalizations. The stereochemistry of the aminocyclohexanol backbone plays a crucial role in directing the stereochemical outcome of these reactions.

Bifunctional Catalysis: The proximate amino and hydroxyl groups can work synergistically. For example, in a transfer hydrogenation reaction, the hydroxyl group might coordinate to a metal center while the amino group interacts with the substrate. In a metal-free system, one group could act as a Brønsted acid or base to activate one part of a substrate, while the other group interacts with another part through hydrogen bonding or nucleophilic/electrophilic interaction.

A hypothetical catalytic cycle for an aminocyclohexanol-catalyzed reaction, such as the addition of a nucleophile to an aldehyde, might involve the initial formation of an iminium ion intermediate between the aminocyclohexanol catalyst and the aldehyde. This activation would render the aldehyde more susceptible to nucleophilic attack. The stereocenter of the aminocyclohexanol would control the facial selectivity of the attack, leading to an enantiomerically enriched product. Subsequent hydrolysis would release the product and regenerate the catalyst for the next cycle.

While these represent plausible catalytic roles, detailed mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the specific catalytic mechanisms for reactions involving this compound.

Computational Approaches in the Study of 3 Aminocyclohexanol Hydrochloride

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are crucial for understanding the intrinsic characteristics of 3-Aminocyclohexanol (B121133) hydrochloride.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. nih.govresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for a range of molecular systems. For compounds like 3-Aminocyclohexanol hydrochloride, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These calculations help in understanding the molecule's reactivity and stability. nih.gov

Møller-Plesset perturbation theory of the second order (MP2) is another ab initio method that improves upon the Hartree-Fock method by including electron correlation. nih.gov While computationally more demanding than DFT, MP2 calculations can provide more accurate energies and properties for certain systems, serving as a benchmark for other methods. nih.gov Both DFT and MP2 are instrumental in studying prototropic tautomerism and acid/base equilibria in related amino compounds. nih.gov

Table 1: Application of DFT and MP2 in Molecular Analysis

| Computational Method | Key Applications in the Study of this compound |

|---|

| Density Functional Theory (DFT) | - Geometry Optimization

The Quantum Topological Atom-in-Molecules (QTAIM) theory analyzes the electron density to partition a molecule into atomic basins. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points. wisc.edu For derivatives of 3-Aminocyclohexanol, QTAIM can be employed to model and quantify intramolecular interactions, such as hydrogen bonding (e.g., C-H···O), which are critical for determining the conformational rigidity and stability of different isomers.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. researchgate.netrsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. youtube.com In the context of 3-Aminocyclohexanol and its derivatives, NBO analysis can elucidate the stabilizing effects of intramolecular hydrogen bonds and other hyperconjugative interactions. rsc.org This information is vital for understanding the relative stabilities of different conformers and for resolving discrepancies in experimental data. For example, NBO analysis has been used to explain the anomeric effect in similar cyclic systems by evaluating hyperconjugative and Lewis-type contributions. rsc.org

Table 2: NBO and QTAIM in Conformational Analysis

| Analysis Method | Primary Function | Application to this compound |

|---|---|---|

| QTAIM | Analyzes electron density to define atoms and bonds. | Models intramolecular interactions like C-H···O bonds to predict conformational rigidity. |

| NBO | Studies charge transfer and hyperconjugative interactions. | Identifies stabilizing intramolecular hydrogen bonds to predict conformational stability. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the three-dimensional structure of molecules and their interactions with biological macromolecules.